ethyl 4-[(3,4-dimethylbenzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
ethyl 4-[(3,4-dimethylbenzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that belongs to the class of pyridazine derivatives This compound is characterized by its unique structure, which includes a sulfonyl group, a phenyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(3,4-dimethylbenzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of hydrazine with a suitable diketone.
Introduction of the Phenyl and Sulfonyl Groups: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, while the sulfonyl group can be added through sulfonylation using sulfonyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-[(3,4-dimethylbenzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can be employed to replace the sulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
ethyl 4-[(3,4-dimethylbenzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Research: It is used in studies investigating its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of ethyl 4-[(3,4-dimethylbenzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(((3,4-dimethylphenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Ethyl 4-(((3,4-dimethylphenyl)sulfonyl)oxy)-1-(o-tolyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Uniqueness
ethyl 4-[(3,4-dimethylbenzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
ethyl 4-(3,4-dimethylphenyl)sulfonyloxy-6-oxo-1-phenylpyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6S/c1-4-28-21(25)20-18(13-19(24)23(22-20)16-8-6-5-7-9-16)29-30(26,27)17-11-10-14(2)15(3)12-17/h5-13H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTHVYXFZSAKGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC(=C(C=C2)C)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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